molecular formula C9H13NO3 B2583630 Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate CAS No. 128887-05-8

Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate

Cat. No.: B2583630
CAS No.: 128887-05-8
M. Wt: 183.207
InChI Key: AYAXNFRUAQTKOV-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methoxymethyl group and a methyl ester group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate typically involves the reaction of 4-(methoxymethyl)-1-methylpyrrole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group is introduced through the reaction of the corresponding bromomethyl derivative with sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) are employed under acidic conditions.

Major Products

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrole-2-methanol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ester group can undergo hydrolysis, releasing the active pyrrole derivative that interacts with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)-1-methylpyrrole-2-carboxylate
  • Methyl 4-(bromomethyl)-1-methylpyrrole-2-carboxylate
  • Methyl 4-(chloromethyl)-1-methylpyrrole-2-carboxylate

Uniqueness

Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate is unique due to its methoxymethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its hydroxymethyl and halomethyl counterparts. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Properties

IUPAC Name

methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-7(6-12-2)4-8(10)9(11)13-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXNFRUAQTKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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